2-Chloro-3,5-dimethylpyrazine

Description

Properties

IUPAC Name |

2-chloro-3,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGGHNHGPURMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470352 | |

| Record name | 2-chloro-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38557-72-1 | |

| Record name | 2-Chloro-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38557-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3,5-dimethylpyrazine chemical properties and structure

An In-depth Technical Guide to 2-Chloro-3,5-dimethylpyrazine

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds that are widely found in nature and are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as flavor and fragrance agents.[1][2][3] The introduction of a chlorine atom and two methyl groups to the pyrazine ring modifies its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setup, purification, and storage.

| Property | Value | Reference |

| CAS Number | 38557-72-1 | [1][4] |

| Molecular Formula | C₆H₇ClN₂ | [1][4] |

| Molecular Weight | 142.59 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 112 °C at 70 mmHg | [1] |

| Refractive Index | n20/D 1.53 | [1] |

| Purity | ≥ 95% (as determined by GC) | [1][4] |

| Storage | Store at room temperature | [1] |

| Stability | No specific data available.[6] |

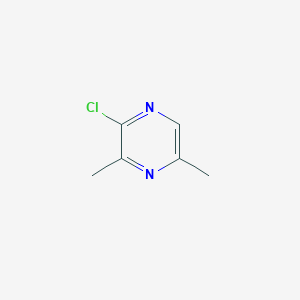

Chemical Structure

The structure of this compound consists of a central pyrazine ring substituted with one chlorine atom at position 2, and two methyl groups at positions 3 and 5.

Caption: Chemical structure and identifiers of this compound.

Experimental Protocols

Hypothetical Synthesis via Chlorination

A common method for introducing a chlorine atom onto a pyrazine ring involves the chlorination of a pyrazine N-oxide precursor. The following protocol is adapted from the synthesis of a related isomer and serves as a general guideline.[5]

Reaction: 3,5-Dimethylpyrazine 1-oxide → this compound

Materials:

-

3,5-Dimethylpyrazine 1-oxide

-

Phosphorus oxychloride (POCl₃)

-

Magnetic stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3,5-Dimethylpyrazine 1-oxide with an excess of phosphorus oxychloride (e.g., 3 molar equivalents).

-

Heating: Heat the mixture gently with stirring (e.g., to 60 °C) for a duration determined by reaction monitoring (e.g., 30-60 minutes).

-

Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it over crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Neutralization: Cautiously neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x volumes).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Caption: General workflow for the hypothetical synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, and to assess purity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the substitution pattern on the pyrazine ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Development

This compound is a valuable intermediate in several industries due to its reactive chlorine atom, which can be displaced in nucleophilic substitution reactions to build more complex molecules.[1]

-

Pharmaceutical Development: It serves as a precursor for creating active pharmaceutical ingredients (APIs). The pyrazine core is a common scaffold in medicinal chemistry.[1]

-

Agrochemicals: Used in the synthesis of novel pesticides and herbicides.[1]

-

Flavor and Fragrance: Employed to create specific roasted or nutty flavor profiles in food products and fragrances.[1]

-

Materials Science: Can be used in the synthesis of specialized polymers requiring enhanced thermal stability or specific chemical resistance.[1]

Caption: Role of this compound as a versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 3-CHLORO-2,5-DIMETHYLPYRAZINE CAS#: 95-89-6 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3,5-dimethylpyrazine for Scientific Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analysis of 2-Chloro-3,5-dimethylpyrazine. The information is intended for researchers, scientists, and professionals in drug development and other relevant industries who utilize pyrazine derivatives in their work. This compound is a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and flavoring agents.[1][2]

Core Physicochemical Characteristics

This compound is a chlorinated pyrazine derivative. Its stability and reactivity make it a valuable component in the synthesis of more complex molecules.[1] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 38557-72-1 | [1][3] |

| Molecular Formula | C₆H₇ClN₂ | [1][3] |

| Molecular Weight | 142.59 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Purity | ≥ 95% (GC) to 97% | [1][3] |

| Boiling Point | 112 °C at 70 mmHg | [1] |

| Refractive Index | n20/D 1.53 | [1] |

| Storage | Room Temperature | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of pyrazine derivatives are crucial for reproducible research and development. The following sections outline relevant experimental procedures.

Synthesis of 3-Chloro-2,5-dimethylpyrazine

A common method for the synthesis of 3-Chloro-2,5-dimethylpyrazine involves the chlorination of 2,5-dimethylpyrazine 1-oxide.

Materials:

-

2,5-dimethylpyrazine 1-oxide

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Combine 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (55.1 g, 360 mmol) in a suitable reaction vessel.

-

Stir the mixture and heat it to 60 °C for 30 minutes.

-

After the reaction, perform a distillation of the residue to isolate the product.

-

The resulting product is 3-chloro-2,5-dimethylpyrazine, which appears as a light yellow oil.[4]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for monitoring reaction progress and assessing the purity of pyrazine compounds.

Sample Preparation:

-

Cool the reaction mixture to room temperature.

-

If necessary, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product from the aqueous phase.[5]

-

Collect the organic phase for analysis.[5]

Example GC-MS Conditions:

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)[5]

-

Injector Temperature: 250°C[5]

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[5]

-

Carrier Gas: Helium[5]

-

MS Detector Scan Range: 35-350 m/z[5]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and applications related to this compound.

References

2-Chloro-3,5-dimethylpyrazine CAS number 38557-72-1 properties

An In-depth Technical Guide to 2-Chloro-3,5-dimethylpyrazine (CAS: 38557-72-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 38557-72-1) is a heterocyclic organic compound featuring a substituted pyrazine ring.[1] This versatile chemical intermediate is recognized for its significant role in the synthesis of a wide array of products across various industries, including pharmaceuticals, agrochemicals, and flavors.[2][3] The presence of a reactive chlorine atom on the pyrazine scaffold makes it a valuable precursor for creating more complex molecules and active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive overview of its physicochemical properties, reactivity, synthetic applications, and safety protocols, with a particular focus on its utility in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[1][2][3][4] It is characterized by its solubility in organic solvents and limited solubility in water.[1] Key identifying and physical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 38557-72-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇ClN₂ | [1][2][3][5] |

| Molecular Weight | 142.59 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2][3] |

| Boiling Point | 112 °C at 70 mmHg | [2][3] |

| Purity | ≥95% (GC) to 97% | [1][2][4][5] |

| Refractive Index | n20/D 1.53 | [2][3] |

| Storage | Room Temperature or Refrigerator | [2][4] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| SMILES | CC1=NC(C)=C(N=C1)Cl | [1] |

| InChI | InChI=1S/C6H7ClN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | [1][4] |

| InChI Key | BTGGHNHGPURMEO-UHFFFAOYSA-N | [1][4] |

| PubChem ID | 11672680 | [2][3] |

| MDL Number | MFCD00126945 | [2][5] |

Synthesis and Reactivity

While the direct synthesis of this compound is not detailed in the provided literature, the synthesis of pyrazine derivatives often involves methods like the self-condensation of aminoacetone or microbial fermentation.[6]

The reactivity of this compound is largely dictated by the chlorine substituent on the electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows it to serve as a versatile starting material for introducing a variety of functional groups.

Experimental Protocol: Synthesis of 2,3-d₃,5-Trimethylpyrazine

The utility of this compound as a synthetic intermediate is demonstrated in its reaction with a Grignard reagent to produce an isotopically labeled trimethylpyrazine. This protocol is adapted from a published study on pyrazine metabolites.[7]

Objective: To synthesize 2,3-d₃,5-trimethylpyrazine via the reaction of this compound with a deuterated Grignard reagent.

Materials:

-

This compound (1.0 eq, 142 mmol, 20.16 g)

-

Iron(III) acetylacetonate (0.06 eq, 9 mmol, 3.18 g)

-

Methyl-d₃-magnesium iodide (1 M in diethyl ether, 1.4 eq, 200 mmol, 200 mL)

-

Dry Diethyl Ether (1 L)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound and iron(III) acetylacetonate in 1 L of dry diethyl ether in a suitable reaction vessel.[7]

-

Cool the resulting solution to 0 °C using an ice bath.[7]

-

Add the solution of methyl-d₃-magnesium iodide (1 M in ether) dropwise to the cooled mixture.[7]

-

Allow the reaction mixture to stir overnight at room temperature.[7]

-

Carefully quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid.[7]

-

Separate the organic layer.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure.[7]

-

Purify the crude product using silica gel chromatography (eluent: pentane/ether 7:3) to yield the final product, 2,3-d₃,5-trimethylpyrazine.[7]

Applications in Research and Drug Development

This compound is a key building block in several scientific domains.

-

Agrochemicals: It serves as an intermediate in the development of effective pesticides and herbicides, contributing to crop protection.[2][3]

-

Flavor & Fragrance: The compound is used to create unique flavor profiles in food products and fragrances.[1][2][3]

-

Material Science: It is employed in the synthesis of specialized polymers and materials requiring enhanced thermal stability and chemical resistance.[2]

-

Pharmaceutical Development: The pyrazine ring is a vital scaffold in numerous clinically used drugs.[8] this compound is explored for its potential in creating APIs with specific biological activities.[2]

Case Study: Development of Acetylcholinesterase Inhibitors

A significant application in drug development is its use as a scaffold for novel acetylcholinesterase inhibitors (AChEIs). In Alzheimer's disease, a key pathological feature is the reduction of the neurotransmitter Acetylcholine (ACh) in the brain.[8] AChEIs work by inhibiting the enzyme responsible for ACh breakdown, thereby increasing its availability in the synaptic cleft.

Researchers have designed and synthesized a series of 2-chloro-3-hydrazinopyrazine derivatives starting from similar scaffolds, evaluating them as potential multifunctional agents for treating Alzheimer's.[8] This highlights the compound's value in generating new ligands with high inhibitory effects for targeted drug design.[8]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care. It is harmful if swallowed or inhaled and causes skin and eye irritation.[9]

Table 3: GHS Hazard and Precautionary Information

| Category | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4][9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4][9] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection. | [4][9] |

| Precautionary Statements (Response) | P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |

Handling Recommendations:

-

Use only outdoors or in a well-ventilated area.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and clothing.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The compound is stable under normal conditions.[10]

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it an essential building block for researchers in medicinal chemistry, agrochemistry, and material science. Its demonstrated utility in the synthesis of potential therapeutics, such as acetylcholinesterase inhibitors, underscores its importance for professionals in drug discovery and development. Strict adherence to safety and handling protocols is mandatory when working with this compound.

References

- 1. CAS 38557-72-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 38557-72-1 [sigmaaldrich.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a key heterocyclic intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted pyrazine ring system is a common motif in a range of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Two principal synthetic routes have been established for the preparation of this compound:

-

Synthesis via 3,5-dimethylpyrazin-2(1H)-one: This two-step pathway involves the initial condensation of an α-amino amide with an α-ketoaldehyde to form a hydroxypyrazine intermediate, which is subsequently chlorinated.

-

Direct Chlorination of 2,6-dimethylpyrazine: This approach involves the direct halogenation of the readily available 2,6-dimethylpyrazine.

This guide will delve into the specifics of each pathway, providing detailed experimental procedures and comparative data.

Pathway 1: Synthesis via 3,5-dimethylpyrazin-2(1H)-one

This pathway is a reliable method for the regioselective synthesis of this compound. It proceeds in two distinct stages:

Stage 1: Synthesis of 3,5-dimethylpyrazin-2(1H)-one

The initial step involves the condensation reaction between L-alaninamide hydrochloride and methylglyoxal (pyruvaldehyde). The reaction surprisingly yields 3,5-dimethylpyrazin-2(1H)-one rather than the anticipated 3,6-dimethylpyrazin-2-one.[1]

Stage 2: Chlorination of 3,5-dimethylpyrazin-2(1H)-one

The hydroxyl group of the pyrazinone intermediate is then replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl3). This reaction is a common method for the conversion of hydroxypyridines and related heterocyclic compounds to their corresponding chlorides.

Experimental Protocols: Pathway 1

Protocol 1.1: Synthesis of 3,5-dimethylpyrazin-2(1H)-one

-

Materials:

-

L-alaninamide hydrochloride

-

Methylglyoxal (40% solution in water)

-

Sodium hydroxide

-

Water

-

Ethyl acetate

-

-

Procedure:

-

A solution of L-alaninamide hydrochloride (e.g., 2.0 mmol) in water is prepared.

-

An aqueous solution of sodium hydroxide is added to neutralize the hydrochloride.

-

Methylglyoxal (e.g., 2.0 mmol) is then added to the reaction mixture.

-

The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for the condensation and cyclization to complete.

-

The product can be isolated by extraction with a suitable organic solvent, such as ethyl acetate.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3,5-dimethylpyrazin-2(1H)-one.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate to obtain suitable crystals for analysis.[1]

-

Protocol 1.2: Chlorination of 3,5-dimethylpyrazin-2(1H)-one

A general procedure for the chlorination of hydroxypyrazines using phosphorus oxychloride in a solvent-free system is as follows.[2]

-

Materials:

-

3,5-dimethylpyrazin-2(1H)-one

-

Phosphorus oxychloride (POCl3)

-

Pyridine

-

Ice-water

-

Saturated sodium carbonate solution

-

Dichloromethane (for extraction)

-

-

Procedure:

-

In a Teflon-lined stainless steel reactor, the 3,5-dimethylpyrazin-2(1H)-one (e.g., 0.3 moles), phosphorus oxychloride (0.3 moles), and pyridine (0.3 moles) are combined.

-

The reactor is sealed and heated to 160 °C for 2 hours.

-

After cooling, the reactor is carefully opened, and the contents are quenched by pouring onto ice-water.

-

The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution.

-

The product is extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

-

Purification can be achieved by distillation or column chromatography.

-

Quantitative Data: Pathway 1

| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |

| 1 | L-alaninamide hydrochloride, Methylglyoxal | NaOH, Water, Room Temperature | Not specified | Crystalline solid | [1] |

| 2 | 3,5-dimethylpyrazin-2(1H)-one | POCl3, Pyridine, 160°C, 2h | High (general) | >95% (general) | [2] |

Pathway 2: Direct Chlorination of 2,6-dimethylpyrazine

This pathway offers a more direct route to the target molecule, though it may present challenges in controlling selectivity and avoiding side reactions.

Methods for Direct Chlorination:

-

Vapor-Phase Chlorination: This method, analogous to the chlorination of pyrazine, involves the reaction of 2,6-dimethylpyrazine with chlorine gas at elevated temperatures in the presence of water vapor.[3]

-

Chlorination with Sulfuryl Chloride: Alkylpyrazines can be chlorinated using sulfuryl chloride, often in the presence of a radical initiator or a catalyst.

Experimental Protocols: Pathway 2

Protocol 2.1: Vapor-Phase Chlorination of 2,6-dimethylpyrazine (Adapted from Pyrazine Chlorination) [3]

-

Materials:

-

2,6-dimethylpyrazine

-

Water

-

Chlorine gas

-

Nitrogen gas (optional diluent)

-

-

Apparatus:

-

A reaction setup comprising separate heating elements for vaporizing the reactants and a heated reaction tube.

-

-

Procedure:

-

An aqueous solution of 2,6-dimethylpyrazine is prepared.

-

The solution is vaporized at a temperature of 200 to 300 °C.

-

The vapor is mixed with preheated chlorine gas (and optionally nitrogen).

-

The mixed vapors are passed through a reaction tube heated to a temperature between 300 and 600 °C (preferably 375 to 475 °C).

-

The contact time in the reaction zone is controlled to maximize the formation of the monochlorinated product and minimize decomposition.

-

The reaction products are condensed and collected.

-

The this compound is separated from the aqueous medium and unreacted starting material.

-

Quantitative Data: Pathway 2

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Pyrazine, Chlorine | Water vapor, 300-600°C | Monochloropyrazine | Good (general) | [3] |

Note: Specific yield for the chlorination of 2,6-dimethylpyrazine via this method requires experimental determination.

Visualizing the Synthesis Pathways

To provide a clearer understanding of the reaction sequences, the following diagrams illustrate the described synthesis pathways.

Caption: Synthesis of this compound via a pyrazinone intermediate.

Caption: Direct vapor-phase chlorination of 2,6-dimethylpyrazine.

Conclusion

This technical guide has outlined the two primary synthetic pathways for this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired regioselectivity, and scale of the synthesis. Pathway 1, via the pyrazinone intermediate, offers a more controlled and selective route, while Pathway 2 presents a more direct but potentially less selective option. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the reaction conditions for each pathway may be necessary to achieve desired yields and purity on a larger scale.

References

Spectroscopic Profile of 2-Chloro-3,5-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,5-dimethylpyrazine, a heterocyclic compound of interest in various fields of chemical research and development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-6 (Aromatic) |

| ~2.6 | Singlet | 3H | -CH₃ at C-5 |

| ~2.5 | Singlet | 3H | -CH₃ at C-3 |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) in a suitable deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 (C-Cl) |

| ~150 | C-5 (C-CH₃) |

| ~148 | C-3 (C-CH₃) |

| ~145 | C-6 (C-H) |

| ~22 | -CH₃ at C-5 |

| ~21 | -CH₃ at C-3 |

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| ~1200-1000 | Strong | C-N stretching |

| ~850-750 | Strong | C-Cl stretching |

| ~850-800 | Strong | Out-of-plane C-H bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 142/144 | High (M⁺, M⁺+2) | Molecular ion (presence of Cl isotope) |

| 127/129 | Medium | [M-CH₃]⁺ |

| 107 | Medium | [M-Cl]⁺ |

| 79 | Medium | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the chemical shifts and multiplicities of all signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If the sample is solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

-

Identify the molecular ion peak (M⁺). Note the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can help confirm the structure of the molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided predicted data and detailed experimental protocols will aid researchers in their efforts to synthesize, identify, and utilize this compound in various scientific applications.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3,5-dimethylpyrazine

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3,5-dimethylpyrazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such spectra, and a logical workflow for spectral analysis.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired spectra in publicly available databases, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2,5-dimethylpyrazine and 2,5-dichloropyrazine, and established principles of NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| H-6 | ~8.3 - 8.5 | Singlet | 1H |

| CH₃-5 | ~2.5 - 2.7 | Singlet | 3H |

| CH₃-3 | ~2.6 - 2.8 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ) (ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~152 - 157 |

| C-5 | ~148 - 153 |

| C-6 | ~140 - 145 |

| CH₃-3 | ~20 - 25 |

| CH₃-5 | ~20 - 25 |

Experimental Protocol for NMR Spectroscopy

This section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for similar compounds. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical)

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical)

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Approximately 200-220 ppm, centered around 100 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and Baseline Correction: Perform manual or automatic phase and baseline correction to obtain a properly phased spectrum with a flat baseline.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. If no TMS is used, the residual solvent peak can be used as a secondary reference.

-

Integration: For ¹H NMR spectra, integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.

Caption: Molecular structure of this compound.

Caption: Logical workflow for NMR spectral analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3,5-dimethylpyrazine

This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of 2-Chloro-3,5-dimethylpyrazine, tailored for researchers, scientists, and professionals in drug development. This document outlines the primary fragmentation pathways, presents quantitative data in a structured format, and includes a generalized experimental protocol for analysis.

Introduction

This compound is a heterocyclic aromatic compound. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in various matrices. This guide focuses on the fragmentation mechanisms typically observed under Electron Ionization (EI), a common mass spectrometry technique for volatile and semi-volatile organic compounds.

Proposed Fragmentation Pathways

Upon ionization in a mass spectrometer, this compound (molecular weight approximately 142.59 g/mol ) is expected to form a molecular ion ([M]+•) that undergoes a series of fragmentation events. The primary fragmentation pathways are inferred from the general principles of mass spectrometry and the known behavior of related chloro-substituted and N-heterocyclic aromatic compounds.

The main fragmentation routes are anticipated to involve:

-

Loss of a Chlorine Radical: A common fragmentation for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical (Cl•).

-

Loss of a Methyl Radical: The cleavage of a bond between the pyrazine ring and a methyl group can lead to the loss of a methyl radical (•CH3).

-

Ring Cleavage: Subsequent fragmentation of the pyrazine ring can occur, often involving the elimination of small, stable neutral molecules such as hydrogen cyanide (HCN).

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion. The relative abundance is an estimate and can vary based on experimental conditions.

| m/z | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

| 142/144 | Molecular Ion | [C₆H₇ClN₂]⁺• | - |

| 127/129 | [M - CH₃]⁺ | [C₅H₄ClN₂]⁺ | •CH₃ |

| 107 | [M - Cl]⁺ | [C₆H₇N₂]⁺ | •Cl |

| 80 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | •Cl, HCN |

Note: The presence of chlorine will result in an isotopic peak for chlorine-containing fragments (M+2) with an intensity of approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

4.2. Instrumentation

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer capable of electron ionization.

4.3. GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: Hold at 280 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-200

4.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum at the apex of the chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways and the logical workflow for the experimental analysis.

Caption: Proposed fragmentation of this compound.

Caption: Experimental workflow for GC-MS analysis.

Potential biological activity of 2-Chloro-3,5-dimethylpyrazine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-3,5-dimethylpyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically significant molecules. Their versatile chemical nature and ability to interact with various biological systems have made them a focal point in medicinal chemistry and drug discovery. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. Notably, the well-known drug Pyrazinamide, a cornerstone in tuberculosis treatment, highlights the therapeutic potential of the pyrazine scaffold.

This technical guide focuses on the derivatives of this compound, a specific scaffold that offers unique opportunities for chemical modification. The introduction of a chlorine atom provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. This document consolidates current

The Synthetic Versatility of 2-Chloro-3,5-dimethylpyrazine: A Technical Guide to its Reactivity and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its unique electronic properties, characterized by an electron-deficient pyrazine ring, render it susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity and reaction mechanisms of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this important synthetic building block in agrochemical, pharmaceutical, and materials science applications.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. This electronic feature significantly activates the chlorine atom at the 2-position towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The principal reaction pathways include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring readily undergoes attack by a variety of nucleophiles, leading to the displacement of the chloride ion.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be effectively functionalized through well-established cross-coupling methodologies to form new carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of this compound chemistry. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Reaction Mechanism

The accepted mechanism for the SNAr reaction of this compound is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step is typically the rate-determining step and leads to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized across the pyrazine ring, including the electronegative nitrogen atoms, which stabilizes the intermediate. In the subsequent fast step, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored.

Reactions with O-Nucleophiles (Alkoxylation)

The displacement of the chlorine atom by alkoxides, such as sodium methoxide, provides a direct route to 2-alkoxy-3,5-dimethylpyrazines. These products are often valuable as flavoring agents or as intermediates in further synthetic transformations.

Table 1: Representative SNAr Reaction with an O-Nucleophile

| Reactant | Nucleophile | Product | Solvent | Conditions | Yield |

| 2-Chloropyrazine (analog) | Sodium methoxide | 2-Methoxypyrazine | Methanol | Reflux, 4-6 h | High |

| This compound | Sodium methoxide | 2-Methoxy-3,5-dimethylpyrazine | Methanol | Reflux | N/A |

Note: While a specific yield for the methoxylation of this compound was not found in the surveyed literature, the reaction is expected to proceed in high yield based on analogous transformations of 2-chloropyrazine.

Experimental Protocol: Synthesis of 2-Methoxy-3,5-dimethylpyrazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Reagent Addition: Add sodium methoxide (1.1-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Reactions with N-Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of 2-amino-3,5-dimethylpyrazine derivatives, which are prevalent scaffolds in medicinal chemistry.

Table 2: Representative SNAr Reactions with N-Nucleophiles on Chloro-N-Heterocycles

| Substrate | Amine Reagent | Product | Conditions | Yield |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Di-n-butylamine | 4-(Dibutylamino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400, 120 °C, 5 min | 92% |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | 4-(Piperidin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400, 120 °C, 5 min | 95% |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 2-(Trifluoromethyl)aniline | 4-((2-(Trifluoromethyl)phenyl)amino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400, 120 °C, 5 min | 70% |

Experimental Protocol: General Procedure for Amination of this compound

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq) and the desired amine (2.0 eq).

-

Solvent: Add a suitable solvent such as PEG-400.

-

Reaction: Heat the mixture to 120 °C for a short duration (e.g., 5-30 minutes), or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile/H₂O | 80 |

| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. It is a highly versatile method for the synthesis of a wide range of arylamines.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-120 |

| Heteroaryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.2-1.5 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

Table 5: Typical Conditions for Sonogashira Coupling of Chloro-N-Heterocycles

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

| 2,3-Dichloropyrazine | Terminal Alkyne | CuI / PPh₃ | K₂CO₃ | PEG-400 | 50 (Ultrasound) |

| Aryl Chloride | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp - 60 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Inert Atmosphere: Flush the flask with an inert gas.

-

Reagent and Solvent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 eq). Then, add the terminal alkyne (1.2 eq) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Other Reactions

While SNAr and palladium-catalyzed cross-couplings are the most prominent, this compound can participate in other transformations. One notable example is the Kumada-type coupling with Grignard reagents.

Table 6: Kumada-Type Coupling of a Chloro-dimethylpyrazine

| Substrate | Grignard Reagent | Catalyst | Solvent | Conditions | Yield |

| 3-Chloro-2,5-dimethylpyrazine | Methyl-d3-magnesium iodide | Iron(III) acetylacetonate | Diethyl ether | 0 °C to RT | 22% |

Note: This reaction was performed on the isomer, 3-chloro-2,5-dimethylpyrazine, but indicates the feasibility of such couplings.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its electron-deficient pyrazine core facilitates both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its primary reaction mechanisms and offers detailed, adaptable experimental protocols for its functionalization. By understanding and applying these methodologies, researchers can effectively leverage the synthetic potential of this compound to construct complex molecular architectures for diverse applications in drug discovery, agrochemicals, and materials science.

In-Depth Technical Guide: Stability and Degradation Profile of 2-Chloro-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 2-Chloro-3,5-dimethylpyrazine, a versatile chemical intermediate. While specific public-domain data on forced degradation studies for this compound is limited, this document extrapolates potential degradation pathways based on the known reactivity of related chloropyrazine derivatives and outlines a robust framework for conducting comprehensive stability-indicating studies.

Introduction

This compound is a key building block in the synthesis of a variety of compounds, notably in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] A thorough understanding of its intrinsic stability and degradation pathways is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods to ensure product quality and safety.

Forced degradation studies are a regulatory requirement and a critical component of the drug development process. They are designed to intentionally degrade the molecule under more severe conditions than accelerated stability testing to identify likely degradation products and understand the molecule's degradation pathways.[2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in designing a comprehensive stability testing program.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [3] |

| Molecular Weight | 142.588 g/mol | [3] |

| Appearance | - | - |

| Solubility | Soluble in organic solvents | - |

Potential Degradation Pathways

Based on the chemical structure of this compound, which features a chlorinated pyrazine ring with two methyl substituents, several degradation pathways can be anticipated under various stress conditions.

Hydrolysis

The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions. This would likely lead to the formation of 2-hydroxy-3,5-dimethylpyrazine. The rate of this hydrolysis is expected to be pH-dependent.

Oxidation

The nitrogen atoms in the pyrazine ring and the methyl groups are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylation of the methyl groups, which could be further oxidized to carboxylic acids.

Photodegradation

Exposure to light, especially in the UV range, can induce photolytic degradation. The carbon-chlorine bond is a likely site for homolytic cleavage, which would generate radical intermediates. These reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions. In the solid state, this could involve sublimation or decomposition. In solution, thermal stress can accelerate hydrolysis and other degradation reactions.

A visual representation of these potential degradation pathways is provided below.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Forced Degradation Studies

A systematic approach is required to investigate the degradation of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized without the generation of secondary, less relevant degradants.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: General Experimental Workflow for Forced Degradation Studies.

Recommended Stress Conditions

The following table outlines the recommended conditions for the forced degradation study of this compound.

| Stress Condition | Reagents and Conditions | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl and 1 M HCl | Room Temperature & 60°C | Up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH and 1 M NaOH | Room Temperature & 60°C | Up to 72 hours |

| Oxidative | 3% H₂O₂ and 30% H₂O₂ | Room Temperature | Up to 72 hours |

| Thermal (Solid) | Dry Heat | 60°C and 80°C | Up to 4 weeks |

| Thermal (Solution) | In a suitable solvent | 60°C and 80°C | Up to 72 hours |

| Photostability | UV (254 nm) and visible light | Room Temperature | As per ICH Q1B |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the recommended technique.

4.3.1. HPLC Method Parameters (Suggested Starting Point)

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from 10% to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan) and MS detection for peak identification.

-

Injection Volume: 10 µL

4.3.2. Sample Preparation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

For each stress condition, dilute the stock solution with the respective stress medium to a working concentration (e.g., 0.1 mg/mL).

-

At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Proposed Structure) |

| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 2-Hydroxy-3,5-dimethylpyrazine |

| 0.1 M NaOH, RT, 8h | 18.2 | 3 | 2-Hydroxy-3,5-dimethylpyrazine |

| 3% H₂O₂, RT, 48h | 9.8 | 4 | This compound N-oxide |

| 80°C (Solid), 2 weeks | 3.1 | 1 | Undetermined |

| UV Light, 24h | 15.7 | >5 | Complex mixture |

Mass Balance: An important aspect of forced degradation studies is the mass balance calculation, which should be close to 100%. This confirms that all degradation products have been accounted for by the analytical method.

Conclusion

References

An In-depth Technical Guide on 2-Chloro-3,5-dimethylpyrazine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique electronic and structural features, characterized by the presence of a chlorine atom on the pyrazine ring, make it an excellent precursor for various functionalization reactions. This technical guide provides a comprehensive overview of the use of this compound in organic synthesis, with a focus on its application in the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to assist researchers in leveraging this valuable synthetic intermediate.

Core Properties of this compound

A clear, colorless to light yellow liquid, this compound is characterized by its stability and reactivity, which are essential for its role as an intermediate in complex chemical syntheses.[1]

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Boiling Point | 112 °C at 70 mmHg |

| Refractive Index | n20/D 1.53 |

| Purity | ≥ 95% (GC) |

Key Synthetic Transformations

This compound is a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities onto the pyrazine core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl and heteroaryl substituents, which is a key strategy in the synthesis of novel compounds with diverse biological activities.[2]

Experimental Protocol: Synthesis of 2-Aryl-3,5-dimethylpyrazines

This protocol is adapted from established procedures for the Suzuki coupling of chloropyrazines with arylboronic acids.[1]

Reaction Scheme:

References

The Medicinal Chemistry Landscape of 2-Chloro-3,5-dimethylpyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a wide array of biologically active molecules. Among the myriad of pyrazine-based starting materials, 2-chloro-3,5-dimethylpyrazine stands out as a versatile and reactive intermediate for the synthesis of novel therapeutic agents. This technical guide delves into the exploration of derivatives of this compound, providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential, with a focus on oncology and neurodegenerative diseases.

Introduction to the this compound Core

This compound possesses a reactive chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution. This reactivity, coupled with the inherent properties of the pyrazine ring, makes it an attractive starting point for the generation of diverse chemical libraries. The two methyl groups at the 3- and 5-positions can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Synthetic Pathways and Key Derivatives

The primary route for derivatizing this compound involves the displacement of the chloro group by various nucleophiles, most notably amines and hydrazines. These reactions pave the way for the construction of a wide range of heterocyclic systems with significant pharmacological activities.

Synthesis of 2-Amino-3,5-dimethylpyrazine Derivatives

The reaction of this compound with a variety of primary and secondary amines under suitable conditions yields the corresponding 2-amino-3,5-dimethylpyrazine derivatives. These amino-pyrazines can serve as crucial intermediates for the synthesis of more complex molecules, including potent kinase inhibitors.

Synthesis of 2-Hydrazinyl-3,5-dimethylpyrazine and its Derivatives

A pivotal reaction in the medicinal chemistry of this compound is its conversion to 2-hydrazinyl-3,5-dimethylpyrazine. This is typically achieved by reacting the starting material with hydrazine hydrate. The resulting hydrazinyl derivative is a key building block for the synthesis of fused heterocyclic systems, such as triazolopyrazines, which have shown significant potential as anticancer agents.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results observed in the fields of oncology and neurodegenerative diseases.

Anticancer Activity

The pyrazine core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases involved in cancer cell proliferation and survival.

A notable example, although starting from the closely related 2,3-dichloropyrazine, is the synthesis of[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases.[4] The inhibition of these receptor tyrosine kinases is a validated strategy in cancer therapy. The synthetic approach, which involves the initial reaction with hydrazine hydrate followed by cyclization, is directly applicable to this compound.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [4]

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) |

| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 |

| Foretinib (Control) | - | - | - | - | - |

Data represents the mean ± SD of two independent experiments.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for the management of Alzheimer's disease. A series of 2-chloro-3-hydrazinopyrazine derivatives, structurally similar to derivatives of this compound, have been synthesized and evaluated as AChE inhibitors.[5] These compounds demonstrate the potential of the hydrazinopyrazine scaffold in the development of agents for neurodegenerative disorders.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives [5]

| Compound | AChE IC₅₀ (µM) |

| CHP4 | 3.76 |

| CHP5 | 4.2 |

| Donepezil (Control) | 0.53 |

Experimental Protocols

General Procedure for the Synthesis of 2-Hydrazinyl-3,5-dimethylpyrazine

This procedure is adapted from the synthesis of related hydrazinopyrazines.[4]

To a solution of this compound (1 equivalent) in ethanol, hydrazine hydrate (N₂H₄·H₂O, excess) is added. The reaction mixture is heated to reflux and stirred for a specified time, while monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified to yield 2-hydrazinyl-3,5-dimethylpyrazine.

General Procedure for the Synthesis of[1][2][3]triazolo[4,3-a]pyrazine Derivatives

This protocol is based on the synthesis of analogous compounds from 2,3-dichloropyrazine.[4]

The key intermediate, a hydrazinylpyrazine, is cyclized with a suitable reagent such as triethoxymethane to form the triazolo[4,3-a]pyrazine core. Subsequent nucleophilic substitution reactions can be performed to introduce various side chains, leading to a library of diverse compounds for biological screening.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific signaling pathways.

Kinase Inhibition in Cancer

As exemplified by the dual c-Met/VEGFR-2 inhibitors, these compounds can block the signaling cascades that are crucial for tumor growth, angiogenesis, and metastasis.[4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Acetylcholinesterase Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission in the brain.[5]

Caption: Inhibition of Acetylcholinesterase (AChE) by a derivative.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a diverse range of derivatives, particularly through nucleophilic substitution with amines and hydrazines. The resulting compounds have demonstrated significant potential as anticancer agents, by targeting key kinase signaling pathways, and as acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases. Further exploration of the chemical space around the this compound core holds considerable promise for the discovery of novel and potent therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

- 1. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 5. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Chloro-3,5-dimethylpyrazine Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive in silico approach to predict and characterize the bioactivity of 2-Chloro-3,5-dimethylpyrazine. While this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals and as a flavoring agent, its specific biological activities remain largely unexplored.[1] This guide details a systematic computational workflow, from target identification and molecular docking to ADMET prediction and molecular dynamics simulations, to elucidate its therapeutic potential. By leveraging established computational methodologies applied to other pyrazine derivatives, we present a framework for identifying and validating the bioactivity of this compound, potentially accelerating its development as a novel therapeutic agent. This paper will focus on a hypothesized inhibitory activity against Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a promising target in oncology, based on the known activity of other pyrazine-containing compounds.[2][3][4]

Introduction

Pyrazine derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[5] Various substituted pyrazines have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][5] In silico methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, have become indispensable tools in modern drug discovery for the rapid and cost-effective screening of chemical libraries and the prediction of bioactivity.[6][7][8]